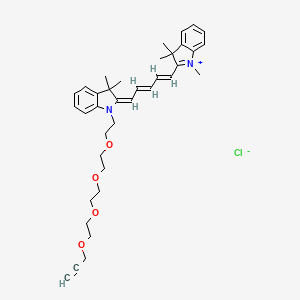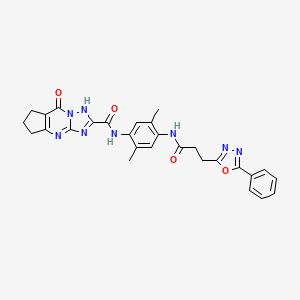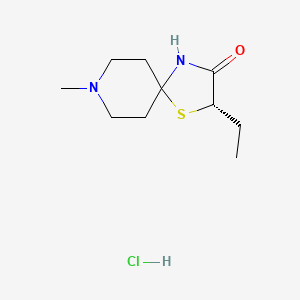
N-methyl-N'-(propargyl-PEG4)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Applications De Recherche Scientifique
Macromolecular Design for Biomedical Applications
The synthesis of polymers using radical polymerization and click chemistry, such as Poly(ethylene glycol) (PEG) grafted systems, demonstrates the potential of modular synthesis in creating biocompatible copolymers. These systems have been evaluated for use as gene delivery carriers, highlighting the relevance of N-methyl-N'-(propargyl-PEG4)-Cy5 in biomedical research (Maji et al., 2012).
Development of PEG-based Bioconjugates
The synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) derivatives showcases the versatility of PEG-based systems in biomedical applications. These derivatives have been synthesized for various biomedical applications, indicating the importance of propargyl groups in polymer chemistry, which relates to this compound (Lu & Zhong, 2010).
Cytotoxicity Study of PEG Derivatives
Research on the cytotoxicity of PEG derivatives, including those with varying molecular weights and chain end groups, is crucial for understanding the biomedical implications of these compounds. This research provides insights into the safety and potential risks of using PEG derivatives in biomedical applications, which is pertinent to understanding the implications of this compound (Liu et al., 2017).
Emission Properties of Diblock Copolymers
The study of emission properties of diblock copolymers composed of PEG and dense 1,2,3-triazole blocks highlights the optical properties of these materials. This research contributes to understanding the fluorescence characteristics of these copolymers, relevant to the use of this compound in fluorescence-based applications (Yang et al., 2019).
Polymerization and Catalysis
Studies on atom transfer radical polymerization using polyethylene and polyethylene-block-poly(ethylene glycol) supports demonstrate the role of PEG in facilitating controlled polymerization processes. These findings are relevant to understanding the potential uses of this compound in catalytic and polymerization contexts (Shen & Zhu, 2001).
pH Responsive Synthetic Polypeptides
The development of pH-responsive synthetic polypeptides based on N-carboxyanhydride ring-opening polymerization combined with click chemistry has significant implications for drug and gene delivery applications. The ability to tune these materials for specific interactions and behaviors is relevant to the potential applications of this compound in responsive biomedical materials (Engler et al., 2011).
Propriétés
Formule moléculaire |
C37H47ClN2O4 |
|---|---|
Poids moléculaire |
619.24 |
Nom IUPAC |
(2E)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
Clé InChI |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>97% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-methyl-N'-(propargyl-PEG4)-Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









